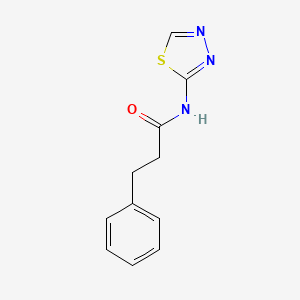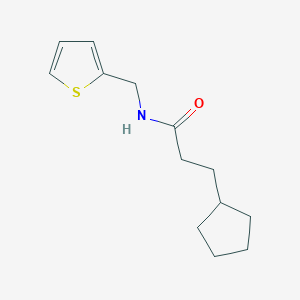
N-(2-tert-butylphenyl)-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-tert-butylphenyl)-1,3-benzodioxole-5-carboxamide, commonly known as BDB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BDB belongs to the class of compounds known as benzodioxoles, which are known for their diverse biological activities.
科学研究应用
BDB has been studied for its potential as a therapeutic agent in various fields of research, including neuroscience, cancer, and infectious diseases. In neuroscience, BDB has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In cancer research, BDB has been found to inhibit the growth of cancer cells and can potentially be used in cancer therapy. In infectious disease research, BDB has been shown to have antiviral and antibacterial properties and can potentially be used to treat viral and bacterial infections.
作用机制
The exact mechanism of action of BDB is not fully understood, but it is believed to act through multiple pathways. BDB has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. BDB has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. Additionally, BDB has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
BDB has been shown to have various biochemical and physiological effects. In vitro studies have shown that BDB can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. BDB has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress. In vivo studies have shown that BDB can improve memory and cognitive function in animal models of Alzheimer's disease. BDB has also been found to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One advantage of using BDB in lab experiments is its diverse biological activities, which make it a potential therapeutic agent in various fields of research. Another advantage is its relatively simple synthesis method. However, one limitation of using BDB in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of BDB is not fully understood, which can make it challenging to study.
未来方向
There are several future directions for research on BDB. One direction is to further investigate its potential as a therapeutic agent in various fields of research, including neuroscience, cancer, and infectious diseases. Another direction is to study the structure-activity relationship of BDB and its analogs to identify compounds with improved biological activities. Additionally, research can be conducted to better understand the mechanism of action of BDB and its potential interactions with other compounds.
合成方法
BDB can be synthesized through a multi-step process involving the condensation of 2-tert-butylphenol with phthalic anhydride, followed by reduction, amidation, and cyclization. The final product is obtained as a white crystalline powder with a melting point of 224-226°C.
属性
IUPAC Name |
N-(2-tert-butylphenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-18(2,3)13-6-4-5-7-14(13)19-17(20)12-8-9-15-16(10-12)22-11-21-15/h4-10H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCJKFZSNJNSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)-1,3-benzodioxole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5702949.png)





![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide](/img/structure/B5702989.png)
![5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5702992.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methyl-1-piperidinyl)acetamide](/img/structure/B5703011.png)

![N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5703023.png)

![methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycinate](/img/structure/B5703045.png)